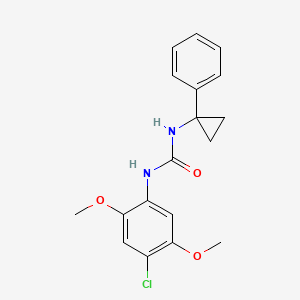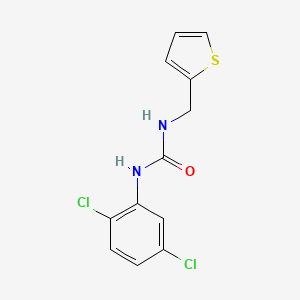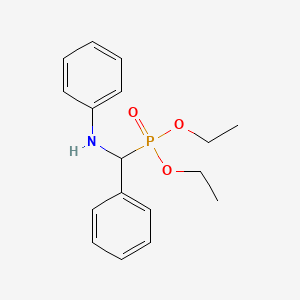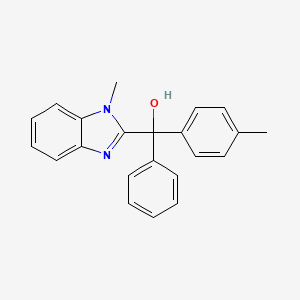
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea is a synthetic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, methoxy groups, and a cyclopropyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea typically involves multiple steps. One common approach is to start with the chlorination of 2,5-dimethoxyaniline to obtain 4-chloro-2,5-dimethoxyaniline. This intermediate is then reacted with phenylcyclopropyl isocyanate under controlled conditions to form the desired urea derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-2,5-dimethoxyphenyl)-2-(1-phenylcyclopropyl)urea
- 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)thiourea
- 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)carbamate
Uniqueness
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-11-14(16(24-2)10-13(15)19)20-17(22)21-18(8-9-18)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRGYJOSOFSFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2(CC2)C3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5343546.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)
![6-[(diethylamino)methyl]-N-[4-(hydroxymethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5343550.png)

![6,6-dimethyl-2,4-bis(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5343559.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5343566.png)

![N-(4-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5343573.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile](/img/structure/B5343576.png)
![[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5343587.png)

![3-[(6-methyl-2-pyridinyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5343604.png)
![methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5343625.png)
![N-ethyl-3-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]-N-phenylpropanamide](/img/structure/B5343635.png)
